molecular formula C14H21N3O2S B13960351 (S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13960351
M. Wt: 295.40 g/mol
InChI Key: CJDJWZWOHLJRMZ-NSHDSACASA-N
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Description

(S)-3-(6-Methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a pyridazine ring substituted with a methyl group at the 6-position and a sulfanyl (-S-) linker at the 3-position. The pyrrolidine core is protected by a tert-butyl ester group, which enhances steric bulk and stability (Figure 1).

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

tert-butyl (3S)-3-(6-methylpyridazin-3-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O2S/c1-10-5-6-12(16-15-10)20-11-7-8-17(9-11)13(18)19-14(2,3)4/h5-6,11H,7-9H2,1-4H3/t11-/m0/s1

InChI Key

CJDJWZWOHLJRMZ-NSHDSACASA-N

Isomeric SMILES

CC1=NN=C(C=C1)S[C@H]2CCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1=NN=C(C=C1)SC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions

Step Reagents/Conditions Notes
Thiol preparation Cyclization of hydrazine derivatives or thiolation of pyridazine precursors Requires controlled temperature and inert atmosphere
Pyrrolidine ester protection Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane) Protects carboxylic acid as tert-butyl ester
Sulfenylation coupling 6-methyl-pyridazin-3-thiol + (S)-pyrrolidine tert-butyl ester, base (triethylamine), solvent (DCM or THF), room temperature, stirring for several hours Ensures formation of sulfanyl bond; stereochemistry preserved
Purification Chromatography (silica gel), recrystallization Achieves high purity and yield

Key Challenges and Optimization

  • Stereochemical integrity : Maintaining the (S)-configuration of the pyrrolidine during sulfenylation is critical; mild reaction conditions and careful control of temperature prevent racemization.

  • Yield optimization : Multi-step synthesis may suffer from moderate yields; optimizing molar ratios, solvent choice, and reaction time improves overall efficiency.

  • Purity control : The presence of sulfur-containing intermediates requires careful purification to remove oxidized byproducts such as sulfoxides or sulfones.

Comparative Analysis with Related Compounds

Compound Name Key Differences Impact on Synthesis and Properties
3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Chlorine substituent instead of methyl Similar synthetic route; chlorine affects reactivity and biological activity
(S)-3-(6-Methyl-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester Oxygen linker instead of sulfur Different nucleophilic substitution chemistry; typically requires different coupling conditions
(S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrimidine ring instead of pyridazine Different heterocycle synthesis; affects electronic properties and reaction pathways

Research Findings and Data Summary

Yield and Purity Data

Step Reported Yield (%) Purity (%) (HPLC) Notes
Thiol intermediate synthesis 70-85 >95 High purity essential for coupling
Pyrrolidine tert-butyl ester protection 80-90 >98 Standard Boc protection step
Sulfenylation coupling 60-75 95-98 Key step; optimized for stereoselectivity

Reaction Time and Conditions

Reaction Stage Temperature (°C) Time (hours) Solvent Base
Thiol preparation 50-80 4-8 Various -
Ester protection 20-25 2-4 DCM Triethylamine
Sulfenylation coupling 20-25 6-12 DCM or THF Triethylamine

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting the ester to an alcohol or reducing the pyridazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the ester group would yield the corresponding alcohol.

Scientific Research Applications

It appears there is no direct information available within the provided search results regarding the applications of "(S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester." However, some search results discuss related compounds and their applications, which may provide context.

Here's what can be gleaned from the search results:

  • Related Compounds: The search results mention 3-(6-Methyl-pyridazin-3-ylsulfanylMethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester . Also, (R)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester . These compounds share structural similarities, but the search results do not specify if they have similar applications.
  • Potential Applications: Some of the search results discuss compounds with related structural motifs and their applications, such as pyrrolo[3,4-c]pyridine derivatives with antidiabetic activity . Also, isoxazoline and isoxazole derivatives are mentioned as antagonists of the platelet glycoprotein IIb/IIIa complex, useful for treating thromboembolic disorders . While these are not the same compound as the query, they give examples of potential uses for similar compounds.
  • (S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one: This compound has a pyridin-3-yl group attached to a pyrrolidinone structure . Although it is structurally different, it demonstrates the potential for pyrrolidine derivatives to have biological activity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.

    Modulation of Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Heterocyclic Ring

a) tert-Butyl 3-((6-Iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (, Entry 202)
  • Structural Differences : Replaces the pyridazine-sulfanyl group with a 6-iodo-3-methoxy-pyridine ring linked via an oxymethyl group.
  • Implications: Iodo Substituent: Increases molecular weight (330.1 g/mol vs. ~300–320 g/mol for target compound) and may enhance halogen-bonding interactions.
  • Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom .
b) (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (, Entry 180)
  • Structural Differences : Features a fluoropyridine ring and a hydroxymethyl-pyrrolidine substituent.
  • Hydroxymethyl Group: Introduces polarity, which may reduce logP compared to the target compound’s sulfanyl group.
  • Synthetic Utility : Fluorine’s metabolic stability makes this analog suitable for preclinical studies .

Functional Group Modifications

a) tert-Butyl (5,6-Dimethoxypyridin-3-yl)methylcarbamate (, Entry 152)
  • Structural Differences : Replaces the pyrrolidine-sulfanyl-pyridazine system with a pyridine ring bearing dimethoxy and carbamate groups.
  • Implications :
    • Carbamate vs. Ester : Carbamates are more hydrolytically stable than esters under physiological conditions.
    • Dimethoxy Groups : Electron-rich aromatic systems may enhance π-π stacking in receptor binding .
b) 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester ()
  • Structural Differences : Incorporates a dihydropyridine ring and a methoxycarbonylphenyl substituent.
  • Implications :
    • Dihydropyridine Core : Reduces aromaticity, increasing conformational flexibility.
    • Safety Profile : Classified as a lachrymator and irritant, suggesting similar tert-butyl esters require careful handling .

Stereochemical and Electronic Comparisons

Compound Heterocycle Key Substituent Electron Effects logP (Predicted)
Target Compound Pyridazine 6-Methyl, 3-sulfanyl Moderate electron-withdrawing (pyridazine) ~2.5–3.0
tert-Butyl 3-((6-Iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine 6-Iodo, 3-methoxy Strong electron-withdrawing (iodo) ~3.5–4.0
(±)-trans-Analog () Fluoropyridine 2-Fluoro, hydroxymethyl Electron-withdrawing (F) ~1.8–2.3
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Pyridine 5,6-Dimethoxy, carbamate Electron-donating (methoxy) ~1.5–2.0

Notes:

  • The target compound’s pyridazine ring offers unique hydrogen-bonding sites compared to pyridine derivatives.
  • Sulfanyl groups may confer susceptibility to oxidation, unlike ether or carbamate linkages.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound’s synthesis likely involves coupling a pyrrolidine-1-carboxylate scaffold with a substituted pyridazine sulfhydryl group. A common approach for similar tert-butyl-protected pyrrolidines involves palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution under inert conditions . For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., using DMAP or triethylamine in dichloromethane at 0–20°C) may stabilize intermediates .
  • Critical Step : Protecting the sulfhydryl group during coupling to prevent oxidation.

Q. How can researchers confirm the stereochemical purity of this compound using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR chemical shifts with known (S)-configured analogs. Diastereotopic protons near the stereocenter show splitting patterns indicative of chirality .
  • HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Retention times should match standards synthesized via asymmetric routes .

Q. What analytical techniques are recommended for characterizing tert-butyl ester stability under varying pH and temperature conditions?

  • Methodology :

  • Stability Studies : Incubate the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via LC-MS for tert-butyl cleavage products (e.g., carboxylic acid derivatives) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis while minimizing racemization?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., Pd(OAc)2_2) to identify optimal parameters .

  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

    Optimization Parameters Typical Ranges
    Temperature0–40°C
    Catalyst Loading1–5 mol%
    Reaction Time12–48 hours

Q. What strategies address stereochemical instability during prolonged storage or under acidic/basic conditions?

  • Methodology :

  • Protective Groups : Introduce acid-labile groups (e.g., Boc) to shield the stereocenter. Deprotection should occur under mild conditions (e.g., TFA in DCM) .
  • Lyophilization : Store the compound as a lyophilized powder to reduce hydrolytic degradation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR splitting patterns) for derivatives of this compound?

  • Methodology :

  • Variable Temperature (VT) NMR : Assess whether dynamic effects (e.g., ring puckering in pyrrolidine) cause signal broadening .
  • X-ray Crystallography : Confirm absolute configuration and rule out polymorphic interference .

Q. What computational methods predict the compound’s reactivity in cross-coupling or cyclization reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for sulfhydryl coupling or tert-butyl cleavage .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., dichloromethane vs. DMF) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting HPLC purity results between laboratories?

  • Methodology :

  • Interlab Validation : Standardize column type, mobile phase (e.g., hexane:isopropanol ratios), and detection wavelength .
  • Spiking Experiments : Add a known impurity (e.g., des-methyl pyridazine) to confirm retention time alignment .

Q. What experimental design limitations could lead to variability in biological activity assays for this compound?

  • Methodology :

  • Sample Degradation : Organic degradation during prolonged assays (e.g., >9 hours) may alter activity. Stabilize samples with cooling (-20°C) or antioxidants (e.g., BHT) .
  • Matrix Effects : Use LC-MS/MS to differentiate compound signals from biological matrix interference .

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